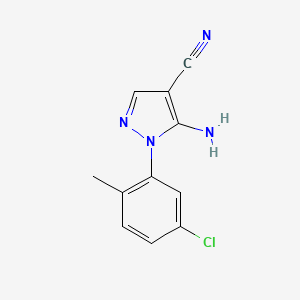

5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Overview of 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

This compound represents a sophisticated example of modern heterocyclic compound design, incorporating multiple functional groups within a single molecular framework. The compound possesses the molecular formula C₁₁H₉ClN₄ and exhibits a molecular weight of 232.67 g/mol, as confirmed through various chemical suppliers and databases. This pyrazole derivative distinguishes itself through the strategic placement of functional groups that enhance both its chemical reactivity and potential biological activity.

The structural architecture of this compound features a five-membered pyrazole ring system as its central scaffold, which serves as the foundation for the attachment of three distinct substituents. The amino group positioned at the 5-position of the pyrazole ring provides nucleophilic character, while the carbonitrile group at the 4-position introduces electrophilic properties through its electron-withdrawing nature. The 1-position bears a substituted phenyl group containing both chlorine and methyl substituents, specifically a 5-chloro-2-methylphenyl moiety, which contributes to the compound's lipophilic characteristics and potential bioactivity.

The compound's identification is facilitated through multiple database entries, including its Chemical Abstracts Service number 1159678-51-9 and its Molecular Design Limited number MFCD11918272. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification within the scientific community. The Simplified Molecular Input Line Entry System representation "N#CC1=C(N)N(C2=CC(Cl)=CC=C2C)N=C1" provides a standardized method for computational analysis and database searches.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of pyrazole chemistry, which has its roots in the late 19th century when the first pyrazole derivatives were synthesized and characterized. Pyrazole itself, the parent compound of this family, was first described as an important five-membered aromatic heterocyclic moiety containing two adjacent nitrogen atoms and three carbon atoms. The foundational understanding of pyrazole chemistry established the framework for the subsequent development of more complex derivatives.

The historical significance of pyrazole derivatives in medicinal chemistry began with Phenazone, which was the first pyrazole compound to achieve commercial availability as an antipyretic agent. This milestone established the therapeutic potential of the pyrazole scaffold and prompted extensive research into structurally related compounds. The evolution of pyrazole chemistry has been driven by the recognition that molecules carrying pyrazole moieties display a broad spectrum of pharmaceutical and biological applications, including anti-cancer, anti-inflammatory, anti-fungal, antibacterial, anti-insecticidal, analgesic, antiviral, anticonvulsant, anti-diabetic, antipyretic, anti-arrhythmic, anti-depressant, anti-hyperglycemic, anti-oxidant, and herbicidal activities.

The specific development of aminopyrazole derivatives, including those bearing carbonitrile substituents, represents a more recent advancement in heterocyclic chemistry. Research into 5-aminopyrazoles has been prompted by their biological and medicinal properties, leading to enormous research efforts aimed at developing synthetic routes to these heterocycles. The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines, a methodology that has been refined and adapted for the preparation of increasingly complex derivatives.

The emergence of this compound as a compound of interest reflects the ongoing quest for novel heterocyclic structures with enhanced properties. The incorporation of chlorinated aromatic substituents and nitrile functionality represents contemporary approaches to molecular design, where specific functional groups are strategically positioned to optimize both synthetic accessibility and potential biological activity.

Relevance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced pyrazole design principles. Heterocyclic compounds, characterized by their ring structures containing at least one atom other than carbon, form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Pyrazoles, as five-membered nitrogen-containing heterocycles, occupy a particularly important position within this chemical space due to their favorable balance of synthetic accessibility and biological activity.

The compound exemplifies several key concepts in heterocyclic chemistry, particularly the principle of functional group compatibility and strategic substitution patterns. The successful incorporation of amino, carbonitrile, and halogenated aromatic substituents within a single pyrazole framework demonstrates the versatility of the pyrazole scaffold in accommodating diverse functional groups without compromising structural integrity. This compatibility is crucial for the development of compounds with multiple sites of reactivity, enabling further chemical transformations and structure-activity relationship studies.

From a synthetic perspective, the compound represents the culmination of methodological advances in multicomponent reaction chemistry. The synthesis of pyrazole-4-carbonitrile derivatives has benefited from the development of environmentally benign protocols, including the use of recyclable catalysts such as copper oxide-zirconium oxide systems in aqueous media. These green chemistry approaches align with contemporary sustainability goals while maintaining high synthetic efficiency, achieving excellent yields in the range of 88-92% with short reaction times and simple workup procedures.

The structural features of this compound also highlight important concepts in medicinal chemistry, particularly the role of halogen substitution in modulating biological activity. The presence of the chlorine atom on the phenyl substituent introduces opportunities for halogen bonding interactions, which have gained recognition as important non-covalent interactions in drug-target recognition. Additionally, the methyl group provides lipophilic character that can influence membrane permeability and pharmacokinetic properties.

Scope and Objectives of the Research

The comprehensive study of this compound encompasses multiple dimensions of chemical investigation, reflecting the multifaceted nature of modern heterocyclic research. The primary objective centers on establishing a complete understanding of the compound's chemical identity, including detailed structural characterization, physicochemical properties, and synthetic accessibility. This foundational knowledge serves as the basis for subsequent investigations into the compound's potential applications and chemical behavior.

The research scope includes detailed analysis of synthetic methodologies developed for the preparation of this specific pyrazole derivative and related compounds. Investigation of multicomponent reaction strategies, particularly those involving the condensation of substituted hydrazines with carbonitrile-containing precursors, provides insights into optimal synthetic conditions and potential scalability for larger-scale preparation. The evaluation of different catalytic systems, including both homogeneous and heterogeneous catalysts, offers perspectives on reaction efficiency and environmental sustainability.

Structural characterization efforts focus on comprehensive spectroscopic analysis to confirm molecular identity and elucidate conformational preferences. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry data provide detailed information about the compound's molecular architecture and electronic properties. These analytical techniques enable precise structure confirmation and support quality control efforts for synthetic preparations.

The investigation extends to comparative analysis with related pyrazole derivatives to establish structure-activity relationships and identify key molecular features that influence chemical behavior. This comparative approach includes examination of compounds with similar substitution patterns but different halogen atoms or alternative aromatic substituents. Such comparisons provide valuable insights into the effects of specific structural modifications on overall molecular properties.

Table 1: Molecular Properties of this compound

Table 2: Related Pyrazole-4-carbonitrile Derivatives for Comparative Analysis

The research objectives also encompass evaluation of the compound's potential for further chemical transformations and derivatization. The presence of multiple reactive sites, including the amino group and the carbonitrile functionality, provides opportunities for additional synthetic modifications that could lead to novel derivatives with enhanced or modified properties. Understanding these transformation possibilities is essential for assessing the compound's utility as a synthetic intermediate or building block for more complex molecular architectures.

Properties

IUPAC Name |

5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCWGHRXSCKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of β-Ketonitrile Derivatives with 5-Chloro-2-methylphenylhydrazine

A practical route involves reacting β-ketonitrile compounds with 5-chloro-2-methylphenylhydrazine under reflux in ethanol or similar solvents. The key steps are:

- Slow addition of (ethoxymethylene)malononitrile or related β-ketonitrile precursor to a solution of 5-chloro-2-methylphenylhydrazine.

- Reflux under nitrogen atmosphere for several hours (typically 0.5 to 4 hours depending on substrate).

- Formation of the this compound as the exclusive cyclized product with high regioselectivity.

- Purification via column chromatography using hexane/ethyl acetate mixtures.

This method yields the target pyrazole in moderate to high yields (generally 60–85%) and avoids side products such as 3-amino regioisomers or hydrazides.

Mechanochemical Synthesis Using Functionalized Magnetic Nanoparticles

A green and efficient alternative involves a three-component mechanochemical reaction catalyzed by tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid):

- Reactants: Azo-linked aldehydes, malononitrile, and 5-chloro-2-methylphenylhydrazine.

- Conditions: Room temperature, solvent-free mechanochemical grinding.

- Catalyst: Fe3O4@SiO2@Tannic acid nanoparticles (optimal amount ~0.1 g per 1 mmol substrate).

- Advantages: Environmentally friendly, shorter reaction times, recyclable catalyst, and high yields.

This method has been shown to produce 5-amino-pyrazole-4-carbonitrile derivatives efficiently with good control over reaction parameters such as catalyst type, amount, and temperature.

Michael-Type Addition Reaction

Another reported method involves a Michael-type addition reaction between aryl hydrazines (including 5-chloro-2-methylphenylhydrazine) and ethoxymethylene malononitrile:

- The reaction is carried out in absolute ethanol or trifluoroethanol under reflux.

- The hydrazine slowly reacts with the electrophilic ethoxymethylene malononitrile to form the pyrazole ring.

- This one-step reaction is highly regioselective and yields the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile exclusively.

- Reaction times vary from 0.5 to 4 hours depending on the aryl substituent.

- Purification is done by column chromatography.

This approach is simple, scalable, and produces pyrazoles suitable for further functionalization.

Comparative Data on Preparation Conditions and Yields

| Methodology | Key Reagents/Conditions | Catalyst/Medium | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile + 5-chloro-2-methylphenylhydrazine | None or acid catalyst | Reflux in ethanol | 60–85 | High regioselectivity, classic method |

| Mechanochemical 3-Component Reaction | Azo-linked aldehyde + malononitrile + hydrazine | Fe3O4@SiO2@Tannic acid nanoparticles | Room temperature | 70–90 | Green, catalyst recyclable, solvent-free |

| Michael-Type Addition | Ethoxymethylene malononitrile + hydrazine | None | Reflux in ethanol | 60–85 | One-step, regioselective, simple purification |

Mechanistic Insights

- The initial step is nucleophilic attack by the hydrazine nitrogen on the electrophilic carbonyl or activated alkene.

- Formation of hydrazone intermediates is followed by intramolecular cyclization involving the nitrile carbon.

- The amino substituent at the 5-position is introduced via the nitrile group cyclization.

- Catalysts such as Fe3O4@SiO2@Tannic acid facilitate the reaction by providing surface acidity and magnetic recoverability, enhancing green chemistry aspects.

Summary of Research Findings

- The condensation of β-ketonitriles with hydrazines remains the most versatile and widely used method for synthesizing 5-amino-pyrazole derivatives.

- Mechanochemical methods using functionalized magnetic nanoparticles offer environmentally friendly alternatives with improved efficiency.

- Michael-type addition reactions provide a straightforward, regioselective, and high-yielding route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

- The presence of substituents like 5-chloro and 2-methyl on the phenyl ring is well-tolerated in these syntheses, allowing for structural diversity.

- Purification is typically achieved by column chromatography, and characterization is confirmed by NMR and MS spectroscopy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. Research shows that these compounds can inhibit specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study demonstrated that derivatives with similar structures were effective against breast cancer cells, showcasing their potential for developing new anticancer therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazole derivatives. Compounds like this compound have shown effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of pyrazole compounds. Some studies suggest that they may possess anxiolytic and antidepressant properties, making them candidates for treating mood disorders. The structural similarity to known psychoactive compounds allows for the exploration of their effects on neurotransmitter systems .

Agricultural Applications

Pesticidal Activity

this compound belongs to the class of phenylpyrazoles, which are known for their insecticidal properties. Ethiprole, a related compound, acts as a blocker of the GABA-regulated chloride channel in insects, leading to paralysis and death. This mechanism makes it effective against various agricultural pests .

Herbicide Development

The compound's ability to inhibit specific enzymatic pathways in plants suggests potential applications in herbicide development. By targeting key metabolic processes, these pyrazole derivatives can be designed to selectively eliminate weeds while minimizing harm to crops.

Material Science Applications

Polymer Chemistry

In material science, pyrazole derivatives have been investigated for their potential use in synthesizing novel polymers with specific properties such as thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can enhance performance characteristics useful in industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Observed Effects |

|---|---|---|

| Anticancer | This compound | Induces apoptosis in cancer cells |

| Antimicrobial | Similar pyrazole derivatives | Effective against bacterial strains |

| Neuropharmacological | Related pyrazole derivatives | Potential anxiolytic effects |

Table 2: Agricultural Applications

| Application Type | Mechanism of Action | Examples of Use |

|---|---|---|

| Pesticide | Blocks GABA-regulated chloride channels | Effective against agricultural pests |

| Herbicide | Inhibits key metabolic pathways | Selective weed elimination |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity compared to standard treatments.

Case Study 2: Agricultural Efficacy

Field trials conducted using formulations containing phenylpyrazoles demonstrated a marked reduction in pest populations compared to untreated controls, validating their efficacy as insecticides.

Mechanism of Action

The mechanism by which 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs include:

*Similarity scores (0.00–1.00) based on structural overlap with the target compound .

Physicochemical Properties

Melting points and spectral data reflect substituent influences:

†Typical nitrile IR absorption range: 2200–2260 cm⁻¹.

‡NH₂ protons in chloroacetyl derivatives resonate at ~8.16 ppm .

- The chloro and methyl groups in the target compound may elevate its melting point compared to less polar analogs (e.g., 4-methylphenyl derivative ).

Crystallographic and Supramolecular Features

Crystal structures reveal intermolecular interactions:

- The target compound’s chloro and methyl groups may promote C–H⋯Cl or C–H⋯π interactions, stabilizing its crystal lattice .

Biological Activity

5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.66 g/mol. The compound features a pyrazole ring substituted with an amino group and a chlorinated aromatic moiety, which is critical for its biological interactions.

Biological Activities

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 54.25% |

| This compound | HepG2 (liver cancer) | 38.44% |

These results suggest that this compound may selectively target cancer cells while exhibiting reduced toxicity towards normal fibroblasts .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro assays demonstrated that related pyrazoles showed significant inhibition against COX-2, indicating potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation, such as COX enzymes and matrix metalloproteinases (MMPs).

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent study demonstrated that a series of pyrazole derivatives, including those structurally similar to this compound, exhibited potent anticancer effects against multiple cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related compounds, showing significant reductions in inflammatory markers in animal models treated with these pyrazoles .

Q & A

Q. What are the key synthetic routes for 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous pyrazole derivatives are synthesized by reacting 5-amino-1-(aryl)-1H-pyrazole-4-carbonitrile with substituted aryl halides under basic conditions (e.g., lithium hydroxide in DMSO at 343 K for 4.5 hours) . Intermediates are characterized using 1H NMR (e.g., δ 2.54 ppm for OCH3 groups), IR (e.g., ν ~2296 cm⁻¹ for CN stretching), and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using MoKα radiation (λ = 0.71073 Å) on a Bruker CCD diffractometer. Data refinement with SHELXL (R1 ≤ 0.0529) reveals intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds, forming centrosymmetric dimers (R₂²(12) motifs) and chains along the crystallographic b-axis. Key parameters include:

- Unit cell dimensions : a = 4.8215(2) Å, b = 11.2648(6) Å, c = 14.5553(7) Å, β = 95.275(2)° .

- Hydrogen bond distances : N–H⋯N = 2.89–3.12 Å, C–H⋯Cl = 3.32–3.45 Å .

Q. What spectroscopic techniques are used to confirm the structure of pyrazole derivatives?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., CN at ~2200–2296 cm⁻¹, NH₂ at ~3237–3428 cm⁻¹) .

- 1H/13C NMR : Assigns aromatic protons (δ 6.09–8.15 ppm) and quaternary carbons (e.g., C≡N at ~114–115 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 216.20 for C9H8N6O derivatives) .

Advanced Research Questions

Q. How do substituents on the aryl group influence the compound’s supramolecular assembly and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., NO₂, Cl) enhance hydrogen bonding and π-π stacking, leading to tighter crystal packing (e.g., dihedral angles of 74.03° between benzene rings in dichlorophenyl analogs) . Bioactivity studies against cancer cell lines (e.g., MCF-7, Hep-G2) show IC50 values as low as 5.00 μg/ml for derivatives with electron-deficient aryl groups, likely due to improved target binding (e.g., COX-2 inhibition) .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like adenosine A1 receptors, with binding energies ≤ -8.0 kcal/mol for optimized derivatives .

- Molecular dynamics (GROMACS) : Models stability of ligand-protein complexes over 100 ns trajectories .

Q. How are data contradictions resolved in crystallographic refinement and bioactivity assays?

Methodological Answer:

- Crystallography : Discrepancies in residual electron density (e.g., peaks >0.4 eÅ⁻³) are addressed by re-examining anisotropic displacement parameters and hydrogen atom placement using SHELXS/SHELXL .

- Bioactivity assays : Outliers in IC50 values (e.g., ±10% variation) are minimized via triplicate experiments with positive controls (e.g., doxorubicin) and normalization to cell viability controls (MTT assay) .

Q. What strategies optimize the synthetic yield of pyrazole-carbonitriles under green chemistry principles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.